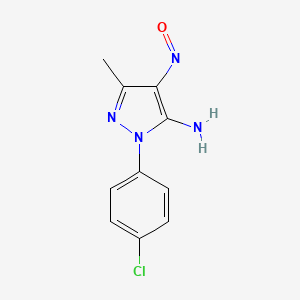
(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one is a chiral compound with significant interest in the field of organic chemistry. This compound features a six-membered ring containing nitrogen and oxygen atoms, making it a heterocyclic compound. The presence of chiral centers at the 4th and 6th positions adds to its complexity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the oxazinanone ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and chemical reactions. The specific pathways involved depend on the context of its use, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
(4R,6R)-6-hydroxymethyl-4-methyltetrahydro-2H-pyran-2-one: Another chiral heterocyclic compound with similar structural features.
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-hydroxymethyl-tetrahydro-2H-pyran-3,4,5-triol: A compound with multiple chiral centers and hydroxyl groups.
Uniqueness
What sets (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one apart is its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This unique arrangement allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications.
特性
CAS番号 |
87060-85-3 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C17H17NO2/c1-18-15(13-8-4-2-5-9-13)12-16(20-17(18)19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3/t15-,16-/m1/s1 |
InChIキー |
XSLWTGDSKJXRGE-HZPDHXFCSA-N |
異性体SMILES |
CN1[C@H](C[C@@H](OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CN1C(CC(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)
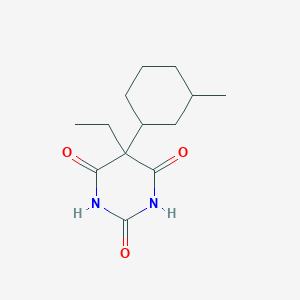
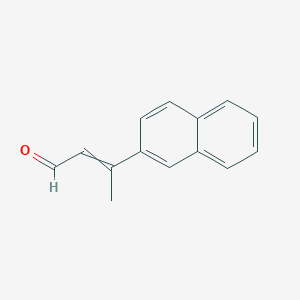


![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
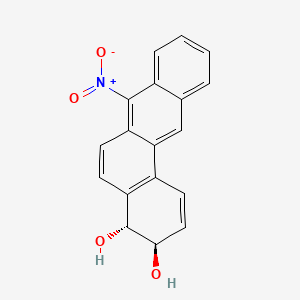

![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
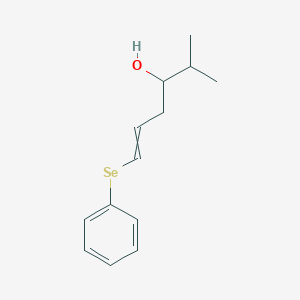
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)
![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
